molecular formula C10H17NO3 B592135 tert-Butyl (3-oxocyclopentyl)carbamate CAS No. 847416-99-3

tert-Butyl (3-oxocyclopentyl)carbamate

Cat. No. B592135
M. Wt: 199.25
InChI Key: CLOXAWYNXXEWBT-UHFFFAOYSA-N
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Description

“tert-Butyl (3-oxocyclopentyl)carbamate” is a chemical compound with the molecular weight of 199.25 . It has a slightly twisted envelope conformation .


Synthesis Analysis

The synthesis of this compound involves the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . The reaction was carried out in a small screw-cap vial containing a stir bar, 3-aza-2-oxabicyclic alkene I (91.1 mg, 0.462 mmol, 1.0 equiv.) was added and transferred into a glove box .


Molecular Structure Analysis

The five-membered ring of the molecule is in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, with refined occupancies of 0.906 (4) and 0.094 (4) .


Chemical Reactions Analysis

The compound is involved in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . When 3-aza-2-oxabicyclic alkene was subjected to the same conditions as previously except using an amine instead of an alcohol, an unexpected product, II, was formed .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.25 . More specific physical and chemical properties are not available in the resources.

Scientific Research Applications

Application 1: Ruthenium-Catalysed Nucleophilic Ring-Opening

  • Summary of the Application: This compound has been used in the ruthenium-catalysed nucleophilic ring-opening of 3-aza-2-oxabicyclic alkenes with alcohols . The aim was to expand the scope of the reaction to include amine nucleophiles .
  • Methods of Application: The 3-aza-2-oxabicyclic alkene was subjected to the same conditions as previously except using an amine instead of an alcohol, an unexpected product was formed .
  • Results or Outcomes: The investigation into the mechanism of this reaction is ongoing .

Application 2: Synthesis of N-Boc-Protected Anilines

  • Summary of the Application: tert-Butyl carbamate is used in palladium-catalysed synthesis of N-Boc-protected anilines . It was used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
  • Results or Outcomes: The outcomes include the successful synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Application 3: Crystal Structure Analysis

  • Summary of the Application: The compound has been used in the study of crystal structures. The five-membered ring is in a slightly twisted envelope conformation .
  • Methods of Application: The compound was subjected to crystallographic analysis. The carbonyl group is disordered over two sites on the five-membered ring with refined occupancies of 0.906 (4) and 0.094 (4) .
  • Results or Outcomes: The crystal structure of the compound was successfully determined .

Application 4: Biocatalytic Processes

  • Summary of the Application: The tert-butyl group, which is part of the compound, has implications in biosynthetic and biodegradation pathways, and its possible application in biocatalytic processes is described .
  • Results or Outcomes: The outcomes include the successful application of the tert-butyl group in biocatalytic processes .

Application 5: Acid-Catalysed Ring-Opening

  • Summary of the Application: This compound has been used in the study of acid-catalysed ring-opening . The aim was to expand the scope of the reaction to include amine nucleophiles .
  • Methods of Application: The compound was subjected to the same conditions as previously except using an amine instead of an alcohol .
  • Results or Outcomes: The investigation into the mechanism of this reaction is ongoing .

Application 6: Synthesis of Tetrasubstituted Pyrroles

  • Summary of the Application: tert-Butyl carbamate is used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at C-3 position .
  • Results or Outcomes: The outcomes include the successful synthesis of tetrasubstituted pyrroles .

Future Directions

The investigation into the mechanism of the reaction involving this compound is ongoing . Further studies may provide more insights into its properties and potential applications.

properties

IUPAC Name

tert-butyl N-(3-oxocyclopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h7H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLOXAWYNXXEWBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699482
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3-oxocyclopentyl)carbamate

CAS RN

847416-99-3
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl (3-oxocyclopentyl)carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl(3-hydroxycyclopentyl)carbamate (800 mg, 3.98 mmol) and Dess-martin reagent (3.6 g, 8.15 mmol) in DCM (20 mL) was stirred at RT overnight. And then, the reaction was quenched by addition of sat. aqueous solution of NaHCO3 and sat. aqueous solution of Na2SO3. The resulting mixture was extracted with DCM (20 mL×3). The combined organic layers were dried over Na2SO4, and then concentrated in vacuo. The residue was purified by silica-gel chromatography to afford tert-butyl(3-oxocyclopentyl)carbamate as a white solid (730 mg).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Citations

For This Compound
5
Citations
AJ Lough, K Tait, W Tam - IUCrData, 2017 - iucrdata.iucr.org
In the title compound, C10H17NO3, the five-membered ring is in a slightly twisted envelope conformation. The carbonyl group is disordered over two sites on the five-membered ring, …
Number of citations: 1 iucrdata.iucr.org
K Tait, S Koh, N Blanchard, W Tam - tspace.library.utoronto.ca
The ruthenium-catalyzed ring-opening reaction of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with amines was investigated. In the presence of an amine and a ruthenium catalyst, the NO …
Number of citations: 0 tspace.library.utoronto.ca
K Tait, S Koh, N Blanchard… - Canadian Journal of …, 2019 - cdnsciencepub.com
The ruthenium-catalyzed ring-opening reaction of a 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with amines was investigated. In the presence of an amine and a ruthenium catalyst, the N–O …
Number of citations: 5 cdnsciencepub.com
KM Tait - 2018 - atrium.lib.uoguelph.ca
Synthetic organic chemistry is at the center of drug design/development, which uses literature reactions to create biologically active compounds. A downfall to this approach is that there …
Number of citations: 2 atrium.lib.uoguelph.ca
TM Faraggi - 2019 - search.proquest.com
Visible light photoredox catalysis has emerged in the past decade as a powerful method for the development of new synthetic transformations. Notable among these is the use of …
Number of citations: 2 search.proquest.com

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